molecular formula C15H14O2 B13798085 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde CAS No. 791821-95-9

2-(2-Hydroxy-5-methylbenzyl)benzaldehyde

Cat. No.: B13798085
CAS No.: 791821-95-9
M. Wt: 226.27 g/mol
InChI Key: RZCNMUOQIZTEID-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methylbenzyl)benzaldehyde is an organic compound with the molecular formula C15H14O2 It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a methyl group on the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-methylbenzyl alcohol with benzaldehyde under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methylbenzyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The hydroxyl and methyl groups on the benzyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: 2-(2-Hydroxy-5-methylbenzyl)benzoic acid.

    Reduction: 2-(2-Hydroxy-5-methylbenzyl)benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Hydroxy-5-methylbenzyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that may exhibit biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylbenzaldehyde: Shares a similar structure but lacks the benzyl group.

    2-Hydroxy-5-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.

    Vanillin: A well-known flavor compound with a similar aldehyde functional group.

Uniqueness

2-(2-Hydroxy-5-methylbenzyl)benzaldehyde is unique due to the presence of both hydroxyl and methyl groups on the benzyl ring, which can influence its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

791821-95-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-[(2-hydroxy-5-methylphenyl)methyl]benzaldehyde

InChI

InChI=1S/C15H14O2/c1-11-6-7-15(17)14(8-11)9-12-4-2-3-5-13(12)10-16/h2-8,10,17H,9H2,1H3

InChI Key

RZCNMUOQIZTEID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=CC=CC=C2C=O

Origin of Product

United States

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